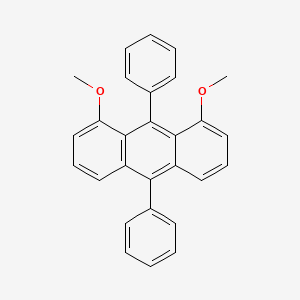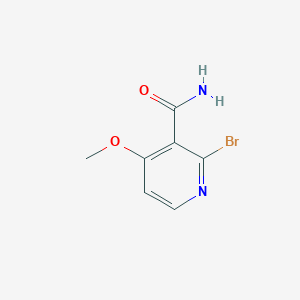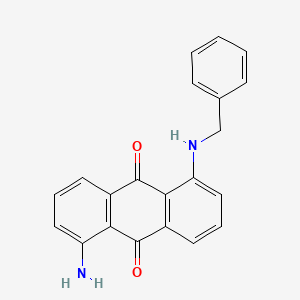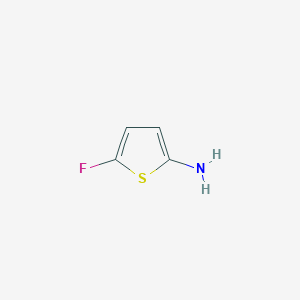
5-Fluorothiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorothiophen-2-amine is an organic compound that belongs to the class of fluorinated thiophenes It is characterized by the presence of a fluorine atom at the 5-position of the thiophene ring and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorothiophen-2-amine typically involves the introduction of a fluorine atom into the thiophene ring followed by the incorporation of an amine group. One common method is the direct fluorination of thiophene derivatives using electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or Selectfluor. The amine group can then be introduced through nucleophilic substitution reactions using amine precursors .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method. This reaction is known for its efficiency in producing aminothiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluorothiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated thiophenes.
Applications De Recherche Scientifique
5-Fluorothiophen-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluorothiophen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparaison Avec Des Composés Similaires
5-Fluorothiophene: Lacks the amine group but shares the fluorinated thiophene structure.
2-Amino-5-fluoropyridine: Contains a similar fluorine and amine substitution pattern but on a pyridine ring.
Uniqueness: 5-Fluorothiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C4H4FNS |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
5-fluorothiophen-2-amine |
InChI |
InChI=1S/C4H4FNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
Clé InChI |
KYGZPBSRRITCGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


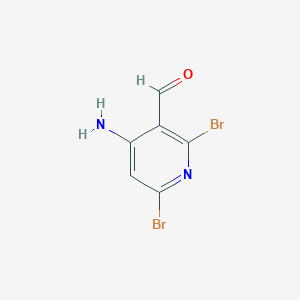
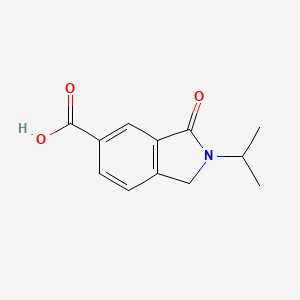
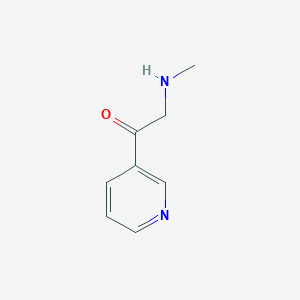
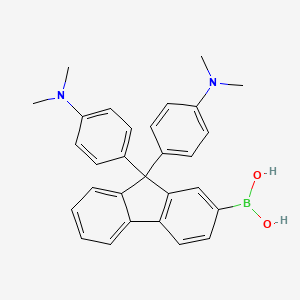
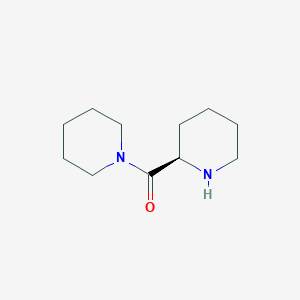

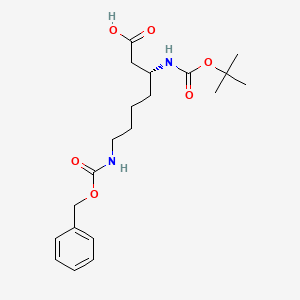
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
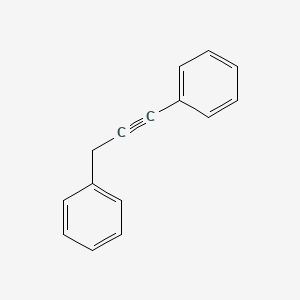
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
